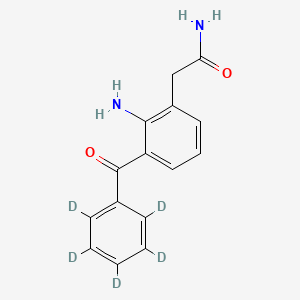

Nepafenac-d5

Overview

Description

Nepafenac-d5 (AHR-9434-d5; AL-6515-d5) is a deuterium-labeled analog of Nepafenac, a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). Deuterium substitution at five hydrogen positions enhances its utility as a stable isotope tracer in pharmacokinetic and metabolic studies without significantly altering its biochemical activity .

- Chemical Properties:

- Pharmacological Role: Retains the parent compound’s COX-2 selectivity, making it valuable for studying ocular inflammation mechanisms .

- Applications: Primarily used in research as an internal standard for mass spectrometry, metabolic pathway tracing, and drug-drug interaction studies .

- Clinical Status: No clinical development reported; remains a tool compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AL-6515 D5 involves the deuteration of NepafenacThe reaction conditions often involve the use of deuterated reagents and solvents to achieve the desired level of deuteration .

Industrial Production Methods

Industrial production of AL-6515 D5 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is typically purified using chromatographic techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

AL-6515 D5, like its parent compound Nepafenac, undergoes various chemical reactions including:

Oxidation: Nepafenac can be oxidized to form its active metabolite, Amfenac.

Reduction: Reduction reactions can be used to modify the functional groups in the compound.

Substitution: Substitution reactions can introduce different functional groups into the molecular structure.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: The major product formed is Amfenac, which is the active metabolite of Nepafenac.

Reduction and Substitution: The products depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

-

Ocular Surgery and Inflammation Management

- Nepafenac-d5 is primarily studied for its efficacy in preventing postoperative complications such as macular edema following cataract surgery. A randomized clinical trial demonstrated that a 90-day regimen of nepafenac significantly reduced the incidence of macular edema in patients with diabetic retinopathy compared to a vehicle control group (5% vs. 17.5% developed macular edema) .

-

Pharmacokinetic Studies

- The distribution and concentration of nepafenac and amfenac in ocular tissues have been extensively studied using animal models. Research indicates that topical administration leads to significant concentrations in the posterior segment of the eye, crucial for therapeutic efficacy . The pharmacokinetics of this compound can be elucidated through high-performance liquid chromatography/mass spectrometry, allowing for detailed analysis of drug distribution patterns.

-

Mechanistic Studies

- The pathway by which nepafenac reaches ocular tissues involves both periocular routes and direct diffusion through scleral layers. Studies have shown that the concentration gradient favors higher levels in the sclera and choroid compared to the retina, suggesting targeted delivery mechanisms that could be further explored with this compound .

Data Table: Clinical Trial Results

Case Studies

-

Cataract Surgery Outcomes

- A multicenter study evaluated the effectiveness of nepafenac in preventing macular edema post-cataract surgery among patients with diabetic retinopathy. The results indicated a significant protective effect against edema development when compared to placebo, supporting its use as a standard preoperative treatment .

-

Ocular Distribution Studies

- In animal models, studies have shown that after topical application of nepafenac, the drug reaches peak concentrations in various ocular tissues within hours, demonstrating its potential for effective local treatment . Such findings emphasize the importance of localized drug delivery systems in ophthalmology.

Mechanism of Action

The mechanism of action of AL-6515 D5 is similar to that of Nepafenac. Nepafenac is a prodrug that, upon penetrating the cornea, is rapidly converted to Amfenac. Amfenac is a potent inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins that mediate inflammation and pain . By inhibiting these enzymes, Amfenac reduces the production of inflammatory mediators, thereby exerting its anti-inflammatory and analgesic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nepafenac (Parent Compound)

- Key Differences: Parameter Nepafenac-d5 Nepafenac Deuteration Yes (five positions) No Clinical Use Research only Marketed (Nevanac® ophthalmic suspension) Application Isotopic tracer Therapeutic NSAID for postoperative ocular pain/inflammation

- Benzoyl-acetamide backbone .

Nimesulide D5

- Structural Similarity: Deuterated form of Nimesulide, another COX-2-selective NSAID.

- Contrasts: Parameter this compound Nimesulide D5 Target Ocular inflammation Systemic inflammation IC₅₀ (COX-2) N/A 70 nM–70 μM Clinical Status No development No development reported

Comparison with Functionally Similar Compounds

Nimesulide

- Functional Overlap : COX-2 inhibition with broader systemic applications (e.g., musculoskeletal pain).

- Marketed in some regions (e.g., Europe) despite hepatotoxicity concerns .

Nitroaspirin

- Functional Similarity : Dual-action compound combining COX inhibition and nitric oxide donation.

Contrasts :

Parameter This compound Nitroaspirin Mechanism Pure COX-2 inhibition COX inhibition + vasodilation Application Research Cardiovascular inflammation Clinical Status Research-only Preclinical/developmental

Naproxen

- Functional Contrast: Non-selective COX-1/COX-2 inhibitor (IC₅₀: COX-1 = 8.72 μM; COX-2 = 5.15 μM) .

- Therapeutic Use : Systemic NSAID for arthritis; lacks deuterated analogs in common use.

Data Table: Comparative Analysis of this compound and Analogues

Research Findings and Implications

Deuterium Labeling: this compound’s deuterium substitution enhances metabolic stability, enabling precise tracking of drug distribution and clearance without altering target affinity . Contrasts with non-deuterated analogs (e.g., Nimesulide), which are metabolized faster in vivo .

Selectivity Profiles :

- This compound and Nimesulide D5 retain parent drugs’ COX-2 selectivity, but only Nepafenac has ophthalmic applications due to its corneal permeability .

Clinical vs. Research Utility :

- Unlike marketed NSAIDs (e.g., Naproxen), deuterated compounds like this compound are confined to research due to regulatory and cost barriers .

Emerging Analogues :

- Nitroaspirin’s dual mechanism highlights a trend toward multifunctional NSAIDs, though deuterated versions remain unexplored .

Biological Activity

Nepafenac-d5 is a deuterated form of the nonsteroidal anti-inflammatory drug (NSAID) nepafenac, which is primarily used in ophthalmology for the treatment of pain and inflammation following cataract surgery. This article explores the biological activity of this compound, including its pharmacodynamics, mechanism of action, clinical efficacy, and safety profile, supported by relevant data tables and case studies.

Nepafenac is a prodrug that requires conversion to its active form, amfenac, through hydrolysis by ocular tissue hydrolases after penetrating the cornea. Amfenac exerts its pharmacological effects by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are crucial in the biosynthesis of prostaglandins involved in inflammation and pain signaling .

Key Pharmacodynamic Properties:

- Inhibition of Prostaglandin Synthesis: Nepafenac has been shown to significantly reduce prostaglandin E2 (PGE2) synthesis in ocular tissues, which correlates with its anti-inflammatory effects .

- Tissue Distribution: Following topical administration, nepafenac is distributed from the anterior to the posterior segments of the eye, notably affecting the retina and choroid .

Clinical Efficacy

Clinical studies have demonstrated the effectiveness of nepafenac in managing postoperative inflammation and pain. A pivotal phase 3 trial assessed nepafenac 0.3% compared to vehicle drops in patients undergoing cataract surgery.

Efficacy Data:

| Parameter | Nepafenac 0.3% | Vehicle |

|---|---|---|

| Ocular Inflammation Cured (%) | 68.4% (552/807) | 34% (67/197) |

| Ocular Pain Cured (%) | 91% (734/807) | 49.7% (98/197) |

The study reported a significant increase in cure rates for both inflammation and pain at Day 14 post-surgery for patients treated with nepafenac compared to those receiving vehicle drops .

Case Studies

A notable case study highlighted a rare adverse effect associated with nepafenac use. A 62-year-old woman developed corneal melting attributed to topical nepafenac application. Upon discontinuation of the drug, her condition improved rapidly, underscoring the importance of monitoring for potential complications when using topical NSAIDs .

Safety Profile

The safety profile of nepafenac has been evaluated in various clinical settings. Common adverse events include headache and transient increases in intraocular pressure. Importantly, there have been no significant interactions identified with major cytochrome P450 metabolic pathways, suggesting a low risk for drug-drug interactions when administered concurrently with other medications .

Q & A

Basic Research Questions

Q. How to synthesize and characterize Nepafenac-d5 with isotopic purity for preclinical studies?

- Methodological Answer : Synthesis involves deuteration of the parent compound (Nepafenac) via hydrogen-deuterium exchange under controlled conditions (e.g., catalytic deuteration or solvent-mediated exchange). Isotopic purity (>98%) is validated using liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. For reproducibility, document reaction parameters (temperature, catalyst concentration, and deuterium source) and ensure compliance with IUPAC guidelines for isotopic labeling .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

- Methodological Answer : High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is optimal. Key parameters include:

- Column : Reverse-phase C18 with gradient elution.

- Ionization : Electrospray ionization (ESI) in positive mode.

- Validation : Assess linearity (1–500 ng/mL), limit of detection (LOD < 0.5 ng/mL), and matrix effects using deuterated internal standards. Cross-validate with non-deuterated Nepafenac to confirm specificity .

Q. What experimental controls are critical when assessing COX-2 inhibition by this compound?

- Methodological Answer : Include:

- Positive controls : Celecoxib or other selective COX-2 inhibitors.

- Negative controls : Non-deuterated Nepafenac to isolate isotopic effects.

- Blinding : Randomize sample processing to avoid batch effects. Use enzyme-linked immunosorbent assays (ELISA) for prostaglandin E2 (PGE2) quantification to confirm inhibitory activity .

Advanced Research Questions

Q. How to ensure compliance with ethical guidelines when using deuterated compounds in animal studies?

- Methodological Answer : Adhere to the 3Rs (Replacement, Reduction, Refinement) framework. Justify deuterium use in protocols (e.g., enhanced PK properties reducing animal numbers). Obtain approvals from institutional animal care committees (IACUC) and disclose isotopic labeling in publications .

Q. What steps enhance the reproducibility of isotopic labeling studies with this compound?

- Methodological Answer :

- Data sharing : Deposit raw NMR/MS spectra in public repositories (e.g., Metabolomics Workbench).

- Protocol pre-registration : Document synthesis and analysis methods on platforms like protocols.io before study initiation.

- Collaborative validation : Partner with independent labs to replicate key findings .

Properties

IUPAC Name |

2-[2-amino-3-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c16-13(18)9-11-7-4-8-12(14(11)17)15(19)10-5-2-1-3-6-10/h1-8H,9,17H2,(H2,16,18)/i1D,2D,3D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEFAQIPZVLVERP-XFEWCBMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=CC=CC(=C2N)CC(=O)N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.